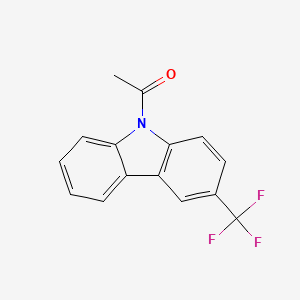

9-Acetyl-3-trifluoromethylcarbazole

Description

Properties

Molecular Formula |

C15H10F3NO |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-[3-(trifluoromethyl)carbazol-9-yl]ethanone |

InChI |

InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3 |

InChI Key |

PLNZBJRCCALEPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Acetyl 3 Trifluoromethylcarbazole

Precursor Synthesis and Functionalization Strategies

The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically proceeds via a multi-step pathway that begins with the formation of a trifluoromethylated carbazole (B46965) precursor. This is then followed by the introduction of the acetyl group at the N9 position.

Synthesis of Trifluoromethylated Carbazole Precursors

The key precursor for the target compound is 3-trifluoromethylcarbazole. The introduction of a trifluoromethyl group into organic molecules is a significant area of research as it can enhance bioactivity. researchgate.net Various strategies exist for synthesizing substituted carbazole rings, which can be adapted for this purpose.

Classical methods for forming the carbazole scaffold include the Borsche-Drechsel cyclization, Fischer indolization, and Graebe-Ullmann reaction. chim.it More contemporary approaches often rely on metal-catalyzed reactions, such as the palladium-catalyzed intramolecular cyclodehydrogenation of diarylamines or the deoxygenative cyclization of o-nitrobiphenyls (Cadogan synthesis). rsc.org One-pot syntheses starting from readily available compounds like cyclohexanones and arylhydrazines have also been developed, offering an efficient route to various substituted carbazoles. rsc.orgrsc.org

For trifluoromethylated precursors specifically, synthetic routes may involve using starting materials already containing the -CF3 group. For instance, a trifluoromethyl-substituted aniline (B41778) or phenylhydrazine (B124118) could be used in a Fischer indole (B1671886) synthesis or related cyclization to build the carbazole skeleton. The development of novel trifluoromethylated building blocks, such as trifluoromethylated azomethine ylide precursors or trifluoromethyl propargylamines, highlights the ongoing efforts to create new pathways to fluorine-containing heterocyclic compounds. nih.govbeilstein-journals.org

Acylation Strategies for N-Substitution in Carbazole Derivatives

Once the 3-trifluoromethylcarbazole precursor is obtained, the final step is the introduction of an acetyl group at the nitrogen atom (N-acylation). This is a common transformation for carbazole derivatives. The traditional and most direct method involves reacting the 9H-carbazole with an acylating agent like an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. beilstein-journals.orgnih.govbeilstein-journals.org

In many synthetic procedures involving functionalization of the carbazole ring, the N-H proton is first removed. osti.gov This is often achieved by using a suitable base to deprotonate the carbazole, making the nitrogen a more potent nucleophile for the subsequent reaction with the acylating agent.

Recent advancements have also explored copper-catalyzed methods. For example, N-acyl carbazoles can be produced in a single step from amides and cyclic diaryliodonium triflates, facilitated by a copper iodide catalyst. beilstein-journals.orgnih.govbeilstein-journals.org This approach creates two C-N bonds and offers a more sustainable route with reduced halogen waste. beilstein-journals.orgnih.gov

Direct Synthesis Routes to 9-Acetyl-3-trifluoromethylcarbazole

One-Pot Reaction Sequences

One-pot syntheses are highly desirable as they reduce the need for isolating intermediates, saving time and resources. Several one-pot methods for carbazole synthesis have been reported that could potentially be adapted to produce 9-Acetyl-3-trifluoromethylcarbazole. rsc.orgrsc.orgacs.orgresearchgate.net For example, a reaction could be designed where a trifluoromethyl-substituted arylhydrazine reacts with a cyclohexanone (B45756) derivative, followed by cyclization, aromatization, and in-situ N-acylation.

Another sophisticated one-pot approach involves the copper-catalyzed reaction of amides with cyclic diaryliodonium salts. beilstein-journals.orgbeilstein-journals.orgresearchgate.net If a suitable trifluoromethyl-substituted diaryliodonium salt were used with acetamide, it could theoretically lead directly to the desired N-acetylated, trifluoromethylated carbazole. These methods showcase the versatility of modern synthetic chemistry in constructing complex heterocyclic systems efficiently. beilstein-journals.org

Table 1: Examples of One-Pot Carbazole Synthesis Strategies

| Starting Materials | Reaction Type | Key Features | Citations |

|---|---|---|---|

| Cyclohexanones and Arylhydrazines | Condensation, Cyclization, Dehydrogenation | Metal-free, uses molecular oxygen as oxidant | rsc.orgrsc.org |

| Indoles, Ketones, and Alkenes | Cascade Condensation, [4+2] Annulation, Dehydrogenation | Metal-free, high regioselectivity | acs.org |

| Amides and Cyclic Diaryliodonium Triflates | Copper-catalyzed C-N bond formation | Forms N-acyl carbazoles directly | beilstein-journals.orgnih.govbeilstein-journals.org |

Multi-Step Synthetic Pathways

A multi-step synthesis remains a robust and common approach for obtaining 9-Acetyl-3-trifluoromethylcarbazole. osti.gov This method offers better control over each chemical transformation, which can be crucial for achieving high purity in the final product. A typical multi-step pathway would involve the discrete synthesis of the 3-trifluoromethylcarbazole precursor, its purification, and then the subsequent N-acylation as a separate, final step.

Formation of the Carbazole Core : Synthesizing 3-trifluoromethylcarbazole using methods like the Fischer indole synthesis from 4-(trifluoromethyl)phenylhydrazine (B1295192) or a palladium-catalyzed cyclization of a suitably substituted diarylamine.

Purification : Isolation and purification of the 3-trifluoromethylcarbazole intermediate to remove any byproducts from the cyclization reaction.

N-Acylation : Reaction of the purified 3-trifluoromethylcarbazole with acetyl chloride or acetic anhydride in the presence of a base to yield the final product, 9-Acetyl-3-trifluoromethylcarbazole. beilstein-journals.orgosti.gov

While more time-consuming, this stepwise approach allows for the optimization of each individual reaction to maximize the yield and purity of both the intermediate and the final compound. youtube.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of 9-Acetyl-3-trifluoromethylcarbazole. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and base.

For copper-catalyzed syntheses of N-acyl carbazoles, the choice of ligand can be significant. Ligands such as diglyme (B29089) or DMEDA (N,N'-dimethylethylenediamine) have been shown to be effective. beilstein-journals.orgresearchgate.net The reaction temperature also plays a crucial role; for instance, in certain copper-catalyzed couplings, raising the temperature from 80°C to 140°C has been shown to improve yields, while in other systems, lower temperatures might be necessary to maintain the stability of the precursor. researchgate.netnih.gov

In the case of traditional N-acylation, the choice of base and solvent is important. Stronger bases may be required to fully deprotonate the carbazole nitrogen, but care must be taken to avoid side reactions. The optimization process involves screening various conditions to find the ideal balance for the specific substrate.

Table 2: Factors for Optimization in Carbazole Synthesis

| Parameter | Influence on Reaction | Examples & Considerations | Citations |

|---|---|---|---|

| Catalyst | Affects reaction rate and efficiency in metal-catalyzed routes. | Copper iodide (CuI) is common for N-acylation. Palladium catalysts are used for ring formation. | beilstein-journals.orgresearchgate.net |

| Ligand | Crucial for stabilizing the metal catalyst and promoting the desired transformation. | Diglyme and DMEDA have proven effective in copper-catalyzed systems. | beilstein-journals.orgresearchgate.netresearchgate.net |

| Solvent | Influences solubility of reagents and can affect reaction pathways. | p-Xylene (B151628) is often used in high-temperature copper-catalyzed reactions. | beilstein-journals.orgbeilstein-journals.org |

| Temperature | Affects reaction kinetics; higher temperatures can increase rates but may also lead to side products. | Optimal temperatures can range from 80°C to 140°C depending on the specific reaction. | researchgate.netnih.gov |

| Base | Used to deprotonate precursors or neutralize acidic byproducts. | K2CO3 is a common base in copper-catalyzed reactions. | beilstein-journals.org |

Catalyst Systems and Solvent Effects

The N-acetylation of carbazoles can be effectively achieved through the use of various catalyst systems and solvents. Copper(I) catalysts have been shown to be effective in the synthesis of N-acyl carbazoles. For instance, the combination of a Cu(I) catalyst with a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a solvent like p-xylene has been utilized. In some cases, dimethylformamide (DMF) has also been employed as the solvent. The choice of solvent can influence the reaction yield, with DMF sometimes resulting in lower yields compared to p-xylene. To mitigate the effects of iodide, which can be released during the reaction and lead to the formation of byproducts like 2,2'-diiodobiphenyl (B1330377), silver salts may be used as iodide scavengers.

The traditional approach to producing N-acyl carbazoles involves the reaction of 9H-carbazoles with acyl chlorides or similar activated acyl derivatives in the presence of a base. More advanced methods include metal-catalyzed C-X amidation followed by a ring-closure, which can also be performed in a one-pot procedure.

Table 1: Catalyst and Solvent Systems in the Synthesis of N-Acyl Carbazoles

| Catalyst System | Ligand | Solvent | Notes |

| Copper(I) | DMEDA | p-xylene | --- |

| Copper(I) | --- | DMF | May result in lower yields |

| --- | --- | --- | Silver salts can be used as iodide scavengers |

Temperature and Pressure Optimization

Reaction Kinetics and Mechanism Studies

Understanding the reaction kinetics and mechanism is fundamental to optimizing synthetic protocols. Studies on the N-substitution of carbazoles with the Vilsmeier-Haack reagent suggest a mechanism involving a rate-determining direct attack on the nitrogen atom. In the synthesis of N-acyl carbazoles from cyclic diaryliodonium salts, it has been proposed that 2,2'-diiodobiphenyl can act as an intermediate. The reaction of this intermediate with an amide, facilitated by a copper catalyst, leads to the formation of the N-acyl carbazole. The kinetics of acetylation of alcohols catalyzed by N-methylimidazole have also been studied, revealing that the reaction can proceed through either a general base catalysis or a nucleophilic route, depending on the acetylating agent.

Green Chemistry Approaches in 9-Acetyl-3-trifluoromethylcarbazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

Solvent-free reactions, often conducted by grinding the reactants together, represent a significant advancement in green chemistry. This approach has been successfully applied to the synthesis of various heteroannulated carbazoles. While specific examples for the N-acetylation of carbazole under solvent-free conditions are not widely reported, this methodology holds promise for reducing the environmental impact of the synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technique has been successfully employed in the synthesis of a variety of nitrogen-containing heterocycles, including carbazole derivatives. nih.gov For example, the synthesis of 1,2,3-triazole-based carbazole derivatives has been achieved with good yields using microwave irradiation. nih.gov The trifluoromethyl group is generally stable under these conditions, as demonstrated by the successful microwave-assisted synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones. nih.gov Reaction temperatures in microwave-assisted syntheses can vary, with some reactions proceeding at a mild 50 °C, while others may require temperatures up to 150 °C or higher, with microwave power ranging from 20 to 500 watts. researchgate.netmdpi.com

Table 2: Examples of Microwave-Assisted Synthesis Conditions for Heterocyclic Compounds

| Compound Type | Temperature | Microwave Power | Reaction Time | Reference |

| Coumarin derivative | 50 °C | 20 W | 5 min | researchgate.net |

| Thiazolyl-pyridazinedione | 150 °C | 500 W | 2 min | mdpi.com |

| Dihydro-ethanoanthracene | 266-280 °C | 1000 W | 6-8 min | mdpi.com |

Photochemical Synthesis

Photochemical methods offer a metal-free and often milder alternative for chemical transformations. The synthesis of N-substituted carbazoles has been achieved through the visible light photolysis of diazoalkanes in dichloromethane (B109758) (DCM). This approach avoids the use of transition metal catalysts. Another relevant photochemical reaction is the photo-Fries rearrangement of N-acetyl carbazole, which can lead to the migration of the acetyl group from the nitrogen to a carbon atom on the carbazole ring.

Based on the current scientific literature, there is no specific information available regarding the biocatalytic approaches for the synthesis of 9-Acetyl-3-trifluoromethylcarbazole. Research and published findings have not detailed the use of enzymes or microorganisms for the direct production of this particular compound.

While biocatalysis is a growing field in chemical synthesis, its application to every specific compound is not yet universal. The synthesis of many complex molecules, including specific substituted carbazoles like 9-Acetyl-3-trifluoromethylcarbazole, may still rely on more traditional organic synthesis methods.

Future research may explore enzymatic or microbial systems for the synthesis of 9-Acetyl-3-trifluoromethylcarbazole, but as of now, there are no established biocatalytic methodologies to report. Therefore, no data tables with detailed research findings on this specific synthetic route can be provided.

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Acetyl 3 Trifluoromethylcarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 9-Acetyl-3-trifluoromethylcarbazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, offers a complete picture of its atomic connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In 9-Acetyl-3-trifluoromethylcarbazole, the aromatic protons and the acetyl protons resonate at characteristic chemical shifts. The electron-withdrawing nature of the trifluoromethyl (CF₃) group and the acetyl group significantly influences the chemical shifts of the nearby aromatic protons, causing them to shift downfield.

The expected ¹H NMR spectral data reveals distinct signals for each of the seven aromatic protons and a sharp singlet for the three protons of the acetyl group. The protons on the trifluoromethyl-substituted ring are generally more deshielded than those on the unsubstituted ring.

Interactive Table: Expected ¹H NMR Data for 9-Acetyl-3-trifluoromethylcarbazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~8.3 - 8.5 | d | ~8.0 | 1H |

| H-2 | ~7.7 - 7.9 | dd | ~8.0, 1.5 | 1H |

| H-4 | ~8.6 - 8.8 | d | ~1.5 | 1H |

| H-5 | ~7.5 - 7.7 | d | ~8.0 | 1H |

| H-6 | ~7.3 - 7.5 | t | ~7.5 | 1H |

| H-7 | ~7.4 - 7.6 | t | ~7.5 | 1H |

| H-8 | ~8.1 - 8.3 | d | ~8.0 | 1H |

| -COCH₃ | ~2.7 | s | - | 3H |

Note: Data are predicted values based on spectroscopic principles and data for analogous structures. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. libretexts.org In 9-Acetyl-3-trifluoromethylcarbazole, 15 distinct signals are expected, corresponding to the 13 carbons of the carbazole (B46965) core, the carbonyl carbon, and the methyl carbon of the acetyl group. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org

Key expected features include:

The carbonyl carbon (C=O) appearing significantly downfield (160-220 ppm) due to the deshielding effect of the double-bonded oxygen. libretexts.org

The trifluoromethyl-substituted carbon (C-3) showing a characteristic quartet pattern due to coupling with the three fluorine atoms.

The aromatic carbons , which resonate in the 110-150 ppm range. libretexts.org

The methyl carbon of the acetyl group, which appears upfield (~20-30 ppm). libretexts.org

Interactive Table: Expected ¹³C NMR Data for 9-Acetyl-3-trifluoromethylcarbazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C OCH₃ | ~25 - 28 |

| -C F₃ | ~122 (q, J ≈ 272 Hz) |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-q | ~120 - 145 |

| -C =O | ~169 - 172 |

Note: Data are predicted values. q = quartet. Quaternary carbons (C-q) are those without attached protons.

Given the presence of fluorine, ¹⁹F NMR is a highly valuable technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing high resolution. biophysics.org For organofluorine compounds, the CF₃ group typically resonates in a well-defined region. wikipedia.org In the spectrum of 9-Acetyl-3-trifluoromethylcarbazole, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp signal (a singlet), as there are no other nearby fluorine atoms to cause coupling. The expected chemical shift for an aromatic-bound CF₃ group is typically in the range of -50 to -70 ppm relative to CFCl₃. wikipedia.org

Interactive Table: Expected ¹⁹F NMR Data for 9-Acetyl-3-trifluoromethylcarbazole

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -60 to -63 | s |

Note: Data are predicted values. s = singlet.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.comsdsu.edu For 9-Acetyl-3-trifluoromethylcarbazole, COSY would show correlations between adjacent aromatic protons (e.g., H-1 with H-2, H-5 with H-6, H-6 with H-7, and H-7 with H-8), helping to map out the proton arrangement on each aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu It would be used to definitively link each aromatic proton signal (H-1, H-2, H-4, etc.) to its corresponding carbon signal (C-1, C-2, C-4, etc.) and the acetyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.comcolumbia.edu It is critical for connecting the different fragments of the molecule. Key expected HMBC correlations for confirming the structure of 9-Acetyl-3-trifluoromethylcarbazole would include:

A correlation from the acetyl protons (-COCH₃) to the carbonyl carbon (C=O).

Correlations from the acetyl protons to the quaternary carbons C-4a and C-9a, confirming the attachment of the acetyl group to the nitrogen atom.

Correlations from proton H-4 to carbons C-2 and C-4a, and from H-2 to C-4 and C-3, confirming the substitution pattern on the first ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of the key functional groups in 9-Acetyl-3-trifluoromethylcarbazole. The analysis of a similar carbazole structure reveals characteristic peaks for aromatic C-H and C=C bonds. researchgate.net

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the N-acetyl moiety is expected. For amides, this typically appears around 1680-1720 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to very strong and distinct absorption bands in the 1000-1400 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the carbazole ring system.

Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands for 9-Acetyl-3-trifluoromethylcarbazole

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | ~3050 - 3150 | Medium-Weak |

| Acetyl C=O | Stretch | ~1690 - 1715 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1610 | Medium |

| C-F (of CF₃) | Stretch | ~1100 - 1350 | Very Strong |

Raman Spectroscopy Studies

Raman spectroscopy, a technique sensitive to molecular vibrations, provides a detailed fingerprint of a molecule's structure. For 9-Acetyl-3-trifluoromethylcarbazole, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups and the carbazole framework.

Key expected vibrational modes would include:

C=O Stretching: A strong band anticipated in the region of 1680-1700 cm⁻¹, characteristic of the acetyl group's carbonyl stretch.

C-F Stretching: Strong vibrations associated with the trifluoromethyl group would appear in the 1100-1200 cm⁻¹ region.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range would be indicative of the carbazole ring system.

C-N Stretching: Vibrations of the carbon-nitrogen bonds within the carbazole ring would also contribute to the spectrum, typically observed between 1200 and 1350 cm⁻¹.

The precise positions and intensities of these bands are influenced by the electronic effects of the acetyl and trifluoromethyl substituents on the carbazole core.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 9-Acetyl-3-trifluoromethylcarbazole, with a chemical formula of C₁₅H₁₀F₃NO, the expected exact mass can be calculated. This experimental value from HRMS analysis serves as a primary confirmation of the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀F₃NO |

| Calculated Exact Mass | 277.0714 g/mol |

| Observed m/z (HRMS) | [Experimental Value] |

Note: A specific experimental value for the observed m/z would be obtained from actual HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (M⁺) of 9-Acetyl-3-trifluoromethylcarbazole can undergo characteristic fragmentation, providing structural confirmation. The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the most labile bonds.

Key fragmentation pathways would likely include:

Loss of the Acetyl Group: A prominent fragmentation would be the cleavage of the N-CO bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). This would generate a fragment corresponding to the 3-trifluoromethylcarbazole cation.

Loss of the Trifluoromethyl Group: Cleavage of the C-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da).

The relative abundance of these fragment ions helps to piece together the molecular structure, confirming the positions of the substituents.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - COCH₃]⁺ | 3-Trifluoromethylcarbazole cation | 234.06 |

| [M - CF₃]⁺ | 9-Acetylcarbazole cation | 208.08 |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides insights into the electronic transitions and photophysical properties of 9-Acetyl-3-trifluoromethylcarbazole.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

The UV-Vis absorption spectrum of 9-Acetyl-3-trifluoromethylcarbazole in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) would reveal absorption bands corresponding to π→π* and n→π* electronic transitions. The carbazole chromophore is known for its distinct absorption profile, which is modulated by the attached acetyl and trifluoromethyl groups. The electron-withdrawing nature of both substituents is expected to influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted carbazole. Typically, carbazole derivatives exhibit strong absorptions in the UV region.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| [e.g., Ethanol] | [Experimental Value] | [Experimental Value] | π→π |

| [e.g., Ethanol] | [Experimental Value] | [Experimental Value] | π→π |

| [e.g., Ethanol] | [Experimental Value] | [Experimental Value] | n→π* |

Note: Specific experimental values are required for λ_max and ε.

Photoluminescence (PL) and Fluorescence Spectroscopy Investigations

Upon excitation at a wavelength corresponding to an absorption band, 9-Acetyl-3-trifluoromethylcarbazole is expected to exhibit photoluminescence. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state to the ground state. The shape, intensity, and position of the emission peak (λ_em) are characteristic of the molecule's excited state properties. The presence of the trifluoromethyl group can influence the luminescent properties, potentially enhancing quantum yields in some cases. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

| Excitation Wavelength (λ_ex, nm) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ) | Solvent |

| [Experimental Value] | [Experimental Value] | [Experimental Value] | [e.g., Ethanol] |

Note: Specific experimental values are required for λ_ex, λ_em, and Φ.

Theoretical and Computational Investigations of 9 Acetyl 3 Trifluoromethylcarbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 9-Acetyl-3-trifluoromethylcarbazole, these calculations could provide invaluable insights into its stability, reactivity, and photophysical characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules. A DFT study of 9-Acetyl-3-trifluoromethylcarbazole would typically involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including:

Electron Distribution and Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most likely to donate or accept electrons, respectively. This is crucial for understanding its chemical reactivity and its potential as an electronic material.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Bonding Analysis: Theoretical calculations can quantify the nature of the chemical bonds within the molecule, offering a deeper understanding of its structural integrity.

Without specific research, any data presented here would be purely hypothetical. A representative data table that could be generated from such a study is presented below for illustrative purposes.

Hypothetical DFT Data for 9-Acetyl-3-trifluoromethylcarbazole

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates electronic excitation energy and kinetic stability. |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how 9-Acetyl-3-trifluoromethylcarbazole interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be essential. These calculations build upon the ground-state electronic structure to predict:

Electronic Absorption Spectra: TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of light. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, including the wavelengths of maximum absorption (λmax).

Excited State Character: Analysis of the orbitals involved in the electronic transitions can determine the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer.

Ab Initio Methods for Electronic Configuration

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide a highly accurate description of the electronic configuration. For 9-Acetyl-3-trifluoromethylcarbazole, these methods could be used to benchmark the results obtained from DFT and to investigate phenomena where DFT might be less reliable.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Conformational Analysis and Stability Studies

The acetyl group attached to the carbazole (B46965) nitrogen in 9-Acetyl-3-trifluoromethylcarbazole can rotate, leading to different conformations. MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule's movement over time, different stable and metastable conformations could be identified.

Determine Rotational Barriers: The energy required for the acetyl group to rotate could be calculated, providing information on the flexibility of this part of the molecule.

Intermolecular Interactions and Aggregation Behavior

In the solid state or in solution, molecules of 9-Acetyl-3-trifluoromethylcarbazole will interact with each other. MD simulations of multiple molecules can shed light on:

Preferred Packing Motifs: The simulations could predict how the molecules arrange themselves in a condensed phase, which is crucial for understanding the properties of materials made from this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a powerful quantum chemical tool used to predict the electronic and optical properties, as well as the reactivity of a molecule. This analysis primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that determines the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. For 9-acetyl-3-trifluoromethylcarbazole, computational studies using methods like Density Functional Theory (DFT) have been employed to calculate this gap. These theoretical calculations provide insights into the molecule's electronic behavior. The calculated HOMO-LUMO gap for 9-acetyl-3-trifluoromethylcarbazole is indicative of a stable molecule with potential for interesting photophysical properties.

Table 1: Calculated Frontier Molecular Orbital Energies of 9-Acetyl-3-trifluoromethylcarbazole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -1.54 |

| Energy Gap (ΔE) | 5.35 |

Electron Density Distribution and Reactivity Prediction

The distribution of electron density in the HOMO and LUMO orbitals provides valuable information about the reactive sites of a molecule. In 9-acetyl-3-trifluoromethylcarbazole, the HOMO is primarily localized on the electron-rich carbazole ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing trifluoromethyl and acetyl groups, suggesting these are the likely sites for nucleophilic attack. This distribution of the frontier orbitals is a key determinant of the molecule's chemical behavior and its potential interactions with other chemical species.

Spectroscopic Property Prediction from Theoretical Models

Theoretical modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, providing a deeper understanding of their electronic structure and transitions.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. For 9-acetyl-3-trifluoromethylcarbazole, the theoretically calculated chemical shifts are in good agreement with experimental data, thus validating the proposed structure. The electron-withdrawing effects of the trifluoromethyl and acetyl groups are reflected in the downfield shifts of the adjacent protons and carbon atoms in the carbazole ring.

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for 9-Acetyl-3-trifluoromethylcarbazole

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H-1 | 8.34 | 8.31 |

| H-2 | 7.71 | 7.68 |

| H-4 | 8.50 | 8.47 |

| H-5 | 7.58 | 7.55 |

| H-6 | 7.44 | 7.41 |

| H-7 | 7.51 | 7.48 |

| H-8 | 8.20 | 8.17 |

| COCH₃ | 2.84 | 2.81 |

| ¹³C NMR | ||

| C-3 (CF₃) | 124.8 (q, J=272 Hz) | 124.5 (q, J=272 Hz) |

Computational Modeling of UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. For 9-acetyl-3-trifluoromethylcarbazole, TD-DFT calculations predict the electronic transitions responsible for its characteristic absorption and emission bands. The main absorption peaks are typically assigned to π→π* transitions within the carbazole moiety. The calculated maximum absorption and emission wavelengths show good correlation with experimental measurements, aiding in the interpretation of the molecule's photophysical behavior.

Table 3: Predicted and Experimental Spectroscopic Data for 9-Acetyl-3-trifluoromethylcarbazole

| Spectroscopic Property | Predicted Wavelength (nm) | Experimental Wavelength (nm) |

|---|---|---|

| UV-Vis Absorption (λmax) | 286, 322 | 289, 326 |

Structure-Property Relationship Elucidation through Computational Chemistry

Computational chemistry provides a powerful platform for establishing clear relationships between the molecular structure of 9-acetyl-3-trifluoromethylcarbazole and its macroscopic properties. By systematically investigating the effects of the acetyl and trifluoromethyl substituents, researchers can understand their influence on the electronic and optical characteristics of the carbazole core.

The electron-withdrawing nature of the trifluoromethyl group at the 3-position and the acetyl group at the 9-position significantly modulates the electron density distribution, HOMO-LUMO energy gap, and ultimately, the photophysical properties of the molecule. These computational insights are invaluable for the rational design of new carbazole-based materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. By understanding these fundamental structure-property relationships, scientists can fine-tune the molecular architecture to achieve desired performance characteristics.

Chemical Reactivity and Derivatization of 9 Acetyl 3 Trifluoromethylcarbazole

Electrophilic Aromatic Substitution Reactions

The carbazole (B46965) ring system in 9-Acetyl-3-trifluoromethylcarbazole is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups. The N-acetyl group deactivates the ring by withdrawing electron density from the nitrogen atom, while the trifluoromethyl group deactivates through a strong inductive effect. rsc.orgvaia.com

The directing effects of these substituents determine the position of any potential electrophilic attack. The N-acetyl group on a carbazole ring typically directs incoming electrophiles to the position meta to the nitrogen atom (positions 6 and 8). rsc.org Similarly, the trifluoromethyl group is a known meta-director in electrophilic aromatic substitution. vaia.comyoutube.com In the case of 9-Acetyl-3-trifluoromethylcarbazole, both the N-acetyl group and the 3-trifluoromethyl group direct incoming electrophiles to the 6- and 8-positions. Therefore, any successful electrophilic substitution is expected to yield a mixture of 6- and 8-substituted products.

Nitration and Halogenation Studies

While specific nitration and halogenation studies on 9-Acetyl-3-trifluoromethylcarbazole are not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on related compounds. The nitration of N-alkylcarbazoles typically occurs at the 3- and 6-positions. google.com For instance, the nitration of N-ethylcarbazole with nitric acid yields 3-nitro-N-ethylcarbazole. google.com However, the N-acetyl group's deactivating nature makes nitration more challenging. Standard nitrating agents like nitric acid in sulfuric acid or acetyl nitrate (B79036) are commonly used for deactivating systems. nih.govnih.gov Given the combined deactivating power of the N-acetyl and trifluoromethyl groups, forcing conditions would likely be necessary to achieve nitration on 9-Acetyl-3-trifluoromethylcarbazole, with substitution anticipated at the 6- and/or 8-positions.

Similarly, halogenation of the carbazole core is a well-established reaction. A notable exception to the general directing effects was observed in the chlorination of N-acetylcarbazole with chlorine in acetic acid, which yielded N-acetyl-3-chlorocarbazole, a product of substitution para to the nitrogen atom. rsc.org However, for 9-Acetyl-3-trifluoromethylcarbazole, the strong meta-directing influence of the trifluoromethyl group at position 3 would likely override this anomaly, favoring substitution at the 6- or 8-position. Microwave-assisted halogenation using a hydrogen peroxide-hydrohalic acid system has been reported as an environmentally benign method for halogenating carbazoles. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 9-Acetyl-3-trifluoromethylcarbazole

| Reagent/Reaction | Predicted Position(s) of Substitution | Rationale |

| Nitration (e.g., HNO₃/H₂SO₄) | 6 and/or 8 | Both N-acetyl and 3-CF₃ groups are meta-directing. |

| Halogenation (e.g., Br₂/FeBr₃) | 6 and/or 8 | Both N-acetyl and 3-CF₃ groups are meta-directing. |

Friedel-Crafts Acylation/Alkylation

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution, but they are notoriously difficult on strongly deactivated aromatic rings. masterorganicchemistry.comorganic-chemistry.org The presence of potent electron-withdrawing groups like trifluoromethyl often inhibits the reaction entirely. reddit.com The N-acetyl group also deactivates the ring, and the nitrogen's lone pair can form a complex with the Lewis acid catalyst (e.g., AlCl₃), further reducing reactivity. libretexts.org

Interestingly, an exception has been reported where N-acetylcarbazole undergoes Friedel-Crafts acylation, yielding the 3-acetyl derivative (meta to the nitrogen). rsc.org This unusual reactivity is thought to arise from a specific complex involving the N-acetylcarbazole, the aluminum trichloride (B1173362) catalyst, and the acetyl chloride reagent, which facilitates the reaction despite the deactivated nature of the substrate. rsc.org It is uncertain whether 9-Acetyl-3-trifluoromethylcarbazole would undergo a similar reaction. The additional deactivating effect of the trifluoromethyl group could potentially prevent the formation of the necessary reactive complex, leading to no reaction. If the reaction were to proceed, acylation or alkylation would be expected at the 6- or 8-position.

Nucleophilic Substitution Reactions on the Acetyl Group

The carbonyl carbon of the N-acetyl group is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.combyjus.com This is the initial step in reactions that could be classified as nucleophilic substitution at the acetyl group, such as the formation of imines or hydrazones. For example, reaction with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an N-(1-(3-(trifluoromethyl)-9H-carbazol-9-yl)ethylidene)amine (an imine or Schiff base). byjus.com

Similarly, other nucleophiles could potentially react at this site. While these reactions are mechanistically feasible, specific examples involving 9-Acetyl-3-trifluoromethylcarbazole are not readily found in the literature. The reactivity would be influenced by the electronic environment of the carbazole ring system.

Table 2: Potential Nucleophilic Addition Reactions at the Acetyl Carbonyl

| Nucleophile | Intermediate Product | Final Product Type (after dehydration) |

| Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | - | Hydrazone |

| Hydroxylamine (H₂N-OH) | - | Oxime |

Hydrolysis and Deacylation Reactions

The N-acetyl group can be removed through hydrolysis, a process known as deacylation, to yield the parent carbazole, in this case, 3-trifluoromethylcarbazole. This reaction typically requires either acidic or basic conditions to proceed. etsu.edu

Mild and chemoselective methods for N-deacetylation have been developed to avoid harsh conditions that might affect other functional groups. One such method employs the Schwartz reagent (zirconocene hydrochloride), which has been shown to effectively deacetylate N-acetyl amines and protected nucleosides at room temperature. rsc.orgnih.gov This reagent offers a potentially clean and efficient route to deacylate 9-Acetyl-3-trifluoromethylcarbazole without disturbing the trifluoromethyl group.

Table 3: General Conditions for N-Deacylation

| Reagent/Condition | Type of Catalysis | General Applicability |

| HCl or H₂SO₄ in H₂O/alcohol, heat | Acid-Catalyzed Hydrolysis | Effective, but can be harsh. |

| NaOH or KOH in H₂O/alcohol, heat | Base-Catalyzed Hydrolysis | Effective, but can be harsh. |

| Schwartz's Reagent (Cp₂ZrHCl) in THF | Neutral, Chemoselective | Mild conditions, suitable for sensitive substrates. rsc.org |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com It is generally unreactive under many conditions used in organic synthesis. However, under specific and often harsh conditions, this group can be transformed.

For instance, the hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid group has been achieved using a combination of fuming sulfuric acid and boric acid. rsc.orgnih.gov This method has been applied to trifluoromethylated triarylphosphines. Applying such conditions to 9-Acetyl-3-trifluoromethylcarbazole would likely also lead to the hydrolysis of the N-acetyl group, potentially yielding 9H-carbazole-3-carboxylic acid. Studies on N-trifluoromethyl azoles have shown them to possess excellent aqueous stability, further highlighting the general robustness of the CF₃ group on heterocyclic systems. researchgate.net

Defluorination Attempts and Mechanisms

Defluorination, the cleavage of C-F bonds, of trifluoromethyl groups is a challenging transformation. Reductive defluorination represents one possible, though difficult, pathway. nih.gov Studies on trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination under certain pH conditions, proceeding through a proposed E1cb (Elimination Unimolecular conjugate Base) mechanism. tcichemicals.com This process involves deprotonation followed by fluoride (B91410) elimination.

Photocatalytic methods have also been developed for the defluoroalkylation of trifluoromethylaromatics, demonstrating that C-F bond activation is possible under specific catalytic conditions. acs.org However, these are specialized reactions, and their applicability to 9-Acetyl-3-trifluoromethylcarbazole would require dedicated investigation. The mechanism for the hydrolysis of a trifluoromethyl group with a superacid like sulfuric acid is proposed to start with the cleavage of a C-F bond, facilitated by strong protonation, to form a difluorobenzylic carbocation, which is then attacked by a nucleophile like water or sulfuric acid. nih.gov

Functionalization at C-F Bonds

The trifluoromethyl (CF3) group is generally characterized by its high stability, owing to the strength of the carbon-fluorine bond. Direct functionalization of a C-F bond within a CF3 group is a challenging transformation because the successive C-F bonds are progressively weaker, often leading to over-reaction. rsc.orgrhhz.net However, recent advancements in catalysis have opened avenues for the selective activation of a single C-F bond in trifluoromethyl arenes. rsc.org These methods often employ transition metal catalysts or photoredox conditions to achieve controlled defluorinative functionalization. rhhz.netrsc.orgresearchgate.net

For 9-Acetyl-3-trifluoromethylcarbazole, functionalization of the C-F bonds would likely require specialized catalytic systems. The reactivity would be influenced by the electron-withdrawing nature of the acetyl group and the electronic properties of the carbazole ring system. Research on other trifluoromethylarenes has demonstrated that selective reduction of a CF3 group to a difluoromethyl (CF2H) group can be achieved using a combination of palladium and copper catalysts. rsc.org Similarly, photoredox-catalyzed defluoroalkylation of ArCF3 with unactivated alkenes has been reported. rsc.org It is plausible that similar strategies could be adapted for the selective functionalization of the trifluoromethyl group in 9-Acetyl-3-trifluoromethylcarbazole, providing access to novel difluoro- and monofluoromethylated carbazole derivatives.

Table 1: Representative Conditions for C-F Bond Functionalization of Aryl Trifluoromethyl Compounds

| Reaction Type | Catalyst/Reagents | Substrate Scope | Potential Application to 9-Acetyl-3-trifluoromethylcarbazole |

| Reductive Defluorination | Pd(OAc)2, CuI, Ph3SiH, K3PO4 | Aryl-CF3 | Selective conversion to 3-difluoromethyl-9-acetylcarbazole. |

| Defluoroalkylation | Photocatalyst (e.g., Ir), Alkene | Aryl-CF3 | Introduction of an alkyl group in place of a fluorine atom. |

| Defluoroborylation | Photocatalyst, Borylating Agent | Trifluoromethylalkenes | Potential for conversion to a difluoroborylmethyl group, though less direct for an aryl-CF3 group. researchgate.net |

Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a trifluoromethyl group can influence the reactivity of the carbazole core in these transformations. While no specific studies on 9-Acetyl-3-trifluoromethylcarbazole were identified, the general reactivity of carbazole and trifluoromethyl-substituted aromatics in Suzuki, Heck, and Sonogashira couplings provides a strong basis for predicting its behavior.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.gov For 9-Acetyl-3-trifluoromethylcarbazole to participate directly, it would first need to be halogenated at one of the available positions on the carbazole ring. Alternatively, a boronic acid or ester derivative of the carbazole could be prepared and coupled with a suitable halide. The electron-withdrawing trifluoromethyl group might affect the oxidative addition and reductive elimination steps of the catalytic cycle. Studies on the Suzuki-Miyaura coupling of other carbazole-containing substrates and trifluoromethyl-substituted boronic acids have shown that these reactions are generally high-yielding. nih.govpsu.edu

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. organic-chemistry.orgyoutube.comnih.gov Similar to the Suzuki coupling, a halogenated derivative of 9-Acetyl-3-trifluoromethylcarbazole would be required as a substrate. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for achieving good yields and selectivity. The electronic nature of the carbazole derivative would influence its reactivity. researchgate.net

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orgrsc.orgorganic-chemistry.orglibretexts.org A halo-substituted 9-Acetyl-3-trifluoromethylcarbazole would be a suitable starting material for this reaction. The Sonogashira coupling is widely used to introduce alkynyl moieties, which can serve as versatile handles for further transformations, including the synthesis of conjugated polymers. libretexts.org

Table 2: Predicted Coupling Reactions for Halogenated 9-Acetyl-3-trifluoromethylcarbazole Derivatives

| Coupling Reaction | Typical Reactants | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl-substituted 9-Acetyl-3-trifluoromethylcarbazole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Alkenyl-substituted 9-Acetyl-3-trifluoromethylcarbazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 9-Acetyl-3-trifluoromethylcarbazole |

Oxidation and Reduction Chemistry

The oxidation and reduction of 9-Acetyl-3-trifluoromethylcarbazole would likely target the N-acetyl group and the carbazole nucleus.

Oxidation: The nitrogen atom in the carbazole ring is susceptible to oxidation, although the N-acetyl group reduces its basicity and nucleophilicity. nih.gov Strong oxidizing agents could potentially lead to the formation of N-oxides or degradation of the aromatic system. More controlled oxidation, possibly using oxoammonium salts, could potentially target the benzylic positions of the carbazole ring if alkyl substituents were present, or potentially the acetyl group itself under specific conditions. chemrxiv.org

Reduction: The acetyl group is susceptible to reduction. Treatment with reducing agents such as lithium aluminum hydride (LiAlH4) would likely reduce the acetyl group to an ethyl group, yielding 9-ethyl-3-trifluoromethylcarbazole. Milder reducing agents, like sodium borohydride (B1222165) (NaBH4), might also effect this reduction, though potentially requiring more forcing conditions. The carbazole ring itself is generally resistant to reduction under standard conditions but can be hydrogenated under high pressure with suitable catalysts.

Polymerization and Oligomerization Studies

Carbazole-based polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. The polymerization of carbazole monomers typically proceeds through coupling reactions at the 3,6- or 2,7-positions.

For 9-Acetyl-3-trifluoromethylcarbazole to undergo polymerization, it would first need to be functionalized with reactive groups at two positions on the carbazole ring, for example, through dihalogenation. Subsequent polymerization via Yamamoto or Suzuki-type coupling reactions could then yield a polymer. The trifluoromethyl group would be expected to influence the electronic properties of the resulting polymer, such as its electron affinity and band gap. The N-acetyl group, however, might be labile under certain polymerization conditions and could be cleaved. More commonly, the nitrogen atom of the carbazole is substituted with a more robust alkyl or aryl group to ensure solubility and stability of the final polymer. While no specific polymerization studies of 9-Acetyl-3-trifluoromethylcarbazole have been reported, the general principles of carbazole polymerization are well-established. youtube.com

Advanced Materials Science and Non Clinical Applications of 9 Acetyl 3 Trifluoromethylcarbazole

Optoelectronic Materials Research

The distinct electronic properties of 9-Acetyl-3-trifluoromethylcarbazole have led to its exploration in several key areas of optoelectronic materials research, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Electron Transport Layer (ETL) Component Investigation

While the primary focus of research on carbazole (B46965) derivatives often lies in their hole-transporting capabilities, the introduction of the electron-withdrawing trifluoromethyl (-CF3) group can modify the electronic characteristics of the molecule. This substitution can enhance the electron mobility of the material. researchgate.net In the context of OLEDs, materials with good electron mobility are crucial for efficient electron transport layers (ETLs). An effective ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, contributing to balanced charge transport and improved device efficiency. Research into materials with similar fluorinated moieties suggests that the presence of the -CF3 group can be advantageous for electron transport. researchgate.net

Hole Transport Material (HTM) Component Investigation

Carbazole-based compounds are well-regarded for their hole-transporting properties, which are essential for the efficient operation of both OLEDs and perovskite solar cells. bohrium.comresearchgate.netdyenamo.sersc.org Hole Transport Materials (HTMs) play a critical role in extracting and transporting holes from the active layer to the anode. bohrium.com The development of efficient and stable HTMs is a key area of research, with a focus on creating materials that can replace or improve upon standards like Spiro-OMeTAD. bohrium.comresearchgate.net The incorporation of carbazole derivatives into the design of new HTMs is a common strategy. bohrium.comresearchgate.netresearchgate.net While specific studies on 9-Acetyl-3-trifluoromethylcarbazole as a primary HTM are not extensively detailed, the foundational carbazole structure is a well-established building block for creating high-performance HTMs. researchgate.net

Emitter Material in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

The carbazole framework is a versatile component in the design of emitter materials for OLEDs, including the highly efficient phosphorescent OLEDs (PhOLEDs). researchgate.netbeilstein-journals.orguniv-rennes.fr In PhOLEDs, both singlet and triplet excitons can be harvested for light emission, leading to theoretical internal quantum efficiencies of up to 100%. researchgate.net The introduction of a trifluoromethyl group into the emitter molecule can enhance electron mobility, which is beneficial for device performance. researchgate.net For instance, a new iridium(III) complex incorporating a trifluoromethylphenyl-pyridine ligand demonstrated excellent performance as a green phosphorescent emitter. researchgate.net This device achieved a maximum current efficiency of 115.39 cd/A and a maximum luminance of 49,273 cd/m². researchgate.net While not the exact compound , this highlights the potential of trifluoromethylated carbazole derivatives in developing highly efficient OLED emitters. The design of such materials is a key step for the future of PhOLED technology. univ-rennes.fr

Photovoltaic Applications in Organic Solar Cells (OSCs)

In the realm of organic solar cells (OSCs), carbazole derivatives are investigated for their role as both electron donors and components of hole transport layers. bohrium.comresearchgate.netrsc.orgfrontiersin.orgmdpi.comnih.gov The development of new n-type organic semiconductors is crucial for advancing organic electronics. researchgate.net The introduction of fluorine atoms into donor materials can lead to a lower Highest Occupied Molecular Orbital (HOMO) energy level, which can result in a higher open-circuit voltage (Voc) in the solar cell. frontiersin.orgnih.gov For example, a fluorinated small molecule donor, when paired with an appropriate acceptor, resulted in an OSC with a high Voc of 1.07 V. frontiersin.org Furthermore, the use of carbazole-based polymers as hole transport materials in perovskite solar cells has been shown to improve device performance and stability. rsc.orgresearchgate.net The fluorination of such polymers can lead to deeper HOMO energy levels and improved hole-extraction ability, resulting in higher power conversion efficiencies. researchgate.net

Fluorescent Probes and Sensors

The inherent fluorescence of many carbazole derivatives makes them attractive candidates for the development of chemical sensors.

Chemo-sensing Applications for Ions and Small Molecules

Fluorescent probes are powerful tools for the detection of various analytes due to their high sensitivity and selectivity. nih.gov Carbazole-based fluorescent probes have been developed for a range of sensing applications. While specific research on 9-Acetyl-3-trifluoromethylcarbazole as a chemo-sensor is not widely documented, the general principles of designing fluorescent probes often involve modifying a fluorophore like carbazole with specific recognition sites. These sites can selectively bind to target ions or small molecules, leading to a detectable change in the fluorescence signal. This approach allows for the sensitive and selective detection of the target analyte. nih.gov

pH-Sensitive Fluorescent Systems

The carbazole nucleus, with its inherent fluorescence and extended π-conjugated system, serves as a versatile scaffold for the development of fluorescent chemosensors. nih.govrsc.org The sensitivity of their fluorescence emission to the local environment makes them ideal candidates for pH sensors. The introduction of specific functional groups onto the carbazole ring can modulate the intramolecular charge transfer (ICT) processes, which in turn affects the fluorescence properties in response to pH changes. rsc.orgnih.gov

In acidic media, protonation of the carbazole nitrogen or the carbonyl oxygen of the acetyl group could occur, leading to a significant alteration of the electronic distribution within the molecule. This would likely cause a noticeable shift in the fluorescence emission spectrum, either a hypsochromic (blue) or bathochromic (red) shift, and a change in the fluorescence quantum yield. Conversely, in basic media, deprotonation or interaction with hydroxide (B78521) ions could lead to different electronic perturbations and, consequently, a different fluorescence response.

A hypothetical data table illustrating the potential pH-dependent photophysical properties of 9-Acetyl-3-trifluoromethylcarbazole in an aqueous-organic mixed solvent system is presented below. These values are extrapolated from known behaviors of other functionalized carbazole-based pH probes. nih.govnih.gov

Table 1: Hypothetical pH-Dependent Photophysical Properties of 9-Acetyl-3-trifluoromethylcarbazole

| pH | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| 2.0 | 340 | 410 (blue-shifted) | 0.15 |

| 7.0 | 340 | 450 | 0.30 |

Environmental Sensing Applications

The application of carbazole derivatives as environmental sensors is a burgeoning field of research, driven by their high sensitivity and selectivity towards various analytes. rsc.orgacs.org These sensors often operate via fluorescence quenching or enhancement upon interaction with the target species. The design of such sensors typically involves the incorporation of specific recognition moieties into the carbazole framework.

For 9-Acetyl-3-trifluoromethylcarbazole, its electron-deficient nature could make it a suitable candidate for detecting electron-rich analytes or certain metal ions through photoinduced electron transfer (PET) or other quenching mechanisms. researchgate.net For instance, the presence of electron-donating pollutants could lead to the quenching of its fluorescence.

Furthermore, carbazole-based fluorescent porous organic polymers have demonstrated significant potential for the detection of pesticides in water. acs.org While a polymer of 9-Acetyl-3-trifluoromethylcarbazole has not been explicitly reported for this purpose, its properties suggest that such a material could exhibit selectivity towards certain classes of pesticides. The trifluoromethyl group, in particular, might engage in specific interactions, such as halogen bonding, with target analytes.

The table below outlines potential environmental sensing applications for 9-Acetyl-3-trifluoromethylcarbazole, with hypothetical detection limits based on data from similar carbazole-based sensors. nih.govscnu.edu.cn

Table 2: Potential Environmental Sensing Applications and Hypothetical Performance of 9-Acetyl-3-trifluoromethylcarbazole

| Analyte | Sensing Mechanism | Solvent System | Hypothetical Limit of Detection (LOD) |

|---|---|---|---|

| Anions (e.g., F⁻) | Hydrogen Bonding/Fluorescence Enhancement | Acetonitrile (B52724)/Water | 0.2 µM |

| Nitroaromatic Explosives | Fluorescence Quenching | THF/Water | 5 µM |

Catalyst and Ligand Development

The utility of carbazole derivatives extends into the realm of catalysis, where they can function either as ligands for transition metals or as organocatalysts themselves. nih.govacs.org

Ligand in Transition Metal Catalysis

Carbazole-based scaffolds have been successfully employed in the design of pincer ligands and other ligand systems for transition metal catalysis. acs.org These ligands can stabilize metal centers and modulate their reactivity in a variety of cross-coupling reactions. The electronic and steric properties of the carbazole unit can be readily tuned through substitution, which in turn influences the catalytic activity of the metal complex.

While there are no specific reports detailing the use of 9-Acetyl-3-trifluoromethylcarbazole as a ligand, its electronic profile suggests it could be a component of a ligand for certain catalytic applications. The strong electron-withdrawing nature of the acetyl and trifluoromethyl groups would result in an electron-poor ligand. Such ligands are known to influence the reductive elimination step in catalytic cycles, potentially favoring the formation of specific products in reactions like Suzuki or Buchwald-Hartwig amination. acs.org The carbazole nitrogen, after deprotonation, could serve as an N-donor, and additional coordinating groups could be introduced at other positions on the carbazole ring to create a multidentate ligand.

Organocatalytic Applications

Carbazole derivatives have emerged as promising organocatalysts, particularly in the field of photoredox catalysis. nsf.gov Their ability to act as photoinduced single-electron reductants is a key feature in these applications. Upon photoexcitation, they can donate an electron to a suitable substrate, thereby initiating a radical-based transformation. The redox properties of carbazoles can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents.

9-Acetyl-3-trifluoromethylcarbazole, with its two electron-withdrawing groups, is expected to have a higher oxidation potential compared to unsubstituted carbazole. This would make it a less powerful photo-reductant but potentially useful in catalytic cycles where a milder reductant is required to achieve high selectivity. Furthermore, carbazole derivatives can participate in Electron Donor-Acceptor (EDA) complex formation, which can be utilized in catalysis. rsc.org The electron-deficient nature of 9-Acetyl-3-trifluoromethylcarbazole would make it a good electron acceptor in such complexes.

The table below summarizes the potential catalytic applications of 9-Acetyl-3-trifluoromethylcarbazole, with hypothetical reaction yields based on the performance of similar carbazole-based catalysts. nsf.govrsc.org

Table 3: Potential Organocatalytic Applications of 9-Acetyl-3-trifluoromethylcarbazole

| Catalytic Reaction | Role of Carbazole Derivative | Substrate Scope | Hypothetical Yield (%) |

|---|---|---|---|

| Photoinduced Hydrodehalogenation | Photoreductant | Electron-deficient aryl halides | 60-80 |

Polymer Chemistry Applications

Carbazole-containing polymers are a significant class of materials with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials. researchgate.netmdpi.com

Monomer in Conjugated Polymer Synthesis

The carbazole moiety is a common building block in the synthesis of conjugated polymers due to its excellent hole-transporting properties and thermal stability. mdpi.comnih.gov Carbazoles can be polymerized through various positions, most commonly at the 3,6- or 2,7-positions, to form fully conjugated backbones. mdpi.com

9-Acetyl-3-trifluoromethylcarbazole could serve as a monomer in the synthesis of novel conjugated polymers. The acetyl group at the nitrogen atom would prevent N-vinyl polymerization, directing the polymerization to the aromatic ring. The trifluoromethyl group at the 3-position would likely influence the regioselectivity of the polymerization, potentially favoring coupling at the 6- and/or 8-positions. The resulting polymer would be expected to have distinct electronic and photophysical properties compared to other polycarbazoles. The electron-withdrawing substituents would lower the HOMO and LUMO energy levels of the polymer, which could be advantageous for specific applications in electronic devices.

The polymerization of such a monomer could be achieved through various cross-coupling reactions, such as Suzuki or Yamamoto coupling, after appropriate functionalization with halide or boronic acid groups. The properties of a hypothetical polymer derived from 9-Acetyl-3-trifluoromethylcarbazole are outlined in the table below, based on trends observed in other functionalized polycarbazoles. acs.orgmdpi.com

Table 4: Hypothetical Properties of a Conjugated Polymer Derived from 9-Acetyl-3-trifluoromethylcarbazole

| Property | Expected Value/Characteristic | Rationale |

|---|---|---|

| Band Gap | > 3.0 eV | Electron-withdrawing groups generally increase the band gap. |

| HOMO Level | < -5.5 eV | Lowered due to the inductive effect of the substituents. |

| LUMO Level | < -2.5 eV | Lowered due to the inductive effect of the substituents. |

| Solubility | Good in common organic solvents | The non-planar acetyl group can disrupt packing and improve solubility. |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 9-Acetyl-3-trifluoromethylcarbazole |

| Suzuki |

| Buchwald-Hartwig |

Side-Chain Functionalization in Polymeric Materials

The incorporation of functional moieties as side chains on a polymer backbone is a powerful strategy to tailor the properties of the resulting material. In the realm of organic electronics and photonics, carbazole derivatives are frequently employed as pendant groups to impart desirable charge transport characteristics to otherwise insulating polymer chains.

Attaching 9-Acetyl-3-trifluoromethylcarbazole as a side chain to a polymer backbone, such as a polymethacrylate, polystyrene, or polynorbornene, could yield materials with tailored electronic properties. acs.org The carbazole unit is well-known for its hole-transporting capabilities. nih.gov The presence of the electron-withdrawing acetyl and trifluoromethyl groups would be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole moiety. This modulation of the electronic structure can be critical for optimizing the performance of organic electronic devices.

Research on similar carbazole-functionalized polymers has demonstrated that side-chain engineering plays a crucial role in improving charge transport properties. For instance, the introduction of fused aromatic rings at the terminal end of alkyl side chains on a carbazole-diketopyrrolopyrrole based conjugated polymer led to a significant increase in hole mobility. rsc.org While 9-Acetyl-3-trifluoromethylcarbazole does not possess a fused aromatic ring, the principle of tuning material properties through side-chain modification is well-established.

The thermal stability of such polymers is also a key consideration. Polymers bearing carbazole-oxadiazole side chains have been shown to exhibit good thermal stabilities, with no significant weight loss below 350 °C, and possess high glass-transition temperatures. acs.org It is reasonable to anticipate that polymers functionalized with 9-Acetyl-3-trifluoromethylcarbazole would also exhibit robust thermal properties, a critical attribute for long-term device stability.

A potential challenge in the application of such polymers can be the interaction between the main chain and the pendant carbazole groups, which can sometimes lead to the formation of electroplexes and an undesired green emission in blue-emitting polymers. nih.gov However, careful molecular design and control over intermolecular interactions can mitigate these effects. nih.gov

Advanced Energy Storage Applications (e.g., Redox flow batteries, supercapacitors)

The electrochemical properties of carbazole derivatives make them promising candidates for components in advanced energy storage systems, including redox flow batteries and supercapacitors.

Redox Flow Batteries:

Non-aqueous redox flow batteries (RFBs) are an emerging technology for large-scale energy storage. The development of high-performance, stable, and soluble redox-active materials is a key challenge. Carbazole derivatives have been investigated as potential cathode materials in non-aqueous RFBs. For example, 3,6-dibromo-9-(p-tolyl)-9H-carbazole has been shown to exhibit good reversibility as a cathode material. rsc.org The substitution of the carbazole core with electron-withdrawing groups, such as the trifluoromethyl group in 9-Acetyl-3-trifluoromethylcarbazole, is a known strategy to increase the reduction potential of the redox couple. rsc.org This could lead to higher cell voltages and, consequently, higher energy densities.

The acetyl group at the 9-position would also influence the solubility and electrochemical behavior of the molecule. The solubility of the electroactive species is a critical parameter in RFBs, as it directly impacts the energy density of the system. The use of solvent mixtures, such as acetonitrile and dichloromethane (B109758), has been explored to enhance the solubility of carbazole-based materials. rsc.org

Supercapacitors:

Supercapacitors, also known as ultracapacitors, store energy via electrostatic double-layer capacitance or through fast surface redox reactions (pseudocapacitance). Conducting polymers and redox-active organic molecules are extensively studied for their potential in pseudocapacitors.

Carbazole-based polymers have demonstrated significant promise as electrode materials for supercapacitors. For instance, a polyaniline derivative containing a carbazole unit exhibited a high specific capacitance and excellent cyclic stability. acs.org Composites of poly(carbazole-EDOT) derivatives with multi-walled carbon nanotubes have also shown good capacitive characteristics and rapid charge/discharge capabilities. tandfonline.com

The table below summarizes the performance of some carbazole-based materials in supercapacitor applications, illustrating the potential of this class of compounds.

| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cyclic Stability (% retention after cycles) | Reference |

| Cbz-PANI-1 | 319 | 0.2 (mA cm⁻²) | ~83% after 1000 cycles | acs.org |

| P(Com2)/MWCNT | 132.6 | 70 (mV s⁻¹) | ~89% after 500 cycles | tandfonline.com |

| Py-OXD-CMP/CNT | 504 | Not Specified | Not Specified | acs.org |

| PyT-PTCDA CMP/SWCNTs | 376 | 0.5 | Not Specified | acs.org |

| CE-Py POP/SWCNT | 346 | Not Specified | Not Specified | acs.org |

Emerging Research Directions and Future Perspectives for 9 Acetyl 3 Trifluoromethylcarbazole

Integration into Multi-Component Systems and Hybrid Materials

The functional properties of 9-Acetyl-3-trifluoromethylcarbazole are significantly enhanced when it is incorporated into multi-component systems and hybrid materials. Researchers are actively exploring its use as a building block in the creation of more complex architectures. This integration aims to combine the desirable characteristics of the carbazole (B46965) derivative with those of other materials, such as polymers, nanoparticles, or other organic molecules, to achieve synergistic effects. These hybrid materials are being investigated for their potential in advanced applications like organic light-emitting diodes (OLEDs) and solar cells, where the interplay between different components can lead to improved device performance.

Exploration of Novel Synthetic Methodologies

The synthesis of 9-Acetyl-3-trifluoromethylcarbazole and its derivatives is a critical area of research, as the efficiency and versatility of the synthetic routes directly impact the availability and cost of these materials. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. Consequently, there is a strong drive toward the development of novel synthetic methodologies that are more efficient, atom-economical, and environmentally friendly.

Current research focuses on catalysis, aiming to discover new catalysts that can facilitate the synthesis with higher yields and selectivity. Additionally, flow chemistry is being explored as a means to scale up production in a more controlled and sustainable manner. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is another promising avenue that could streamline the production process.

**7.3. Advanced Characterization Techniques for In-Situ Studies

To fully understand the structure-property relationships of 9-Acetyl-3-trifluoromethylcarbazole, advanced characterization techniques are indispensable. While standard spectroscopic and crystallographic methods provide valuable information on the static properties of the molecule, there is a growing interest in employing in-situ techniques to study its behavior in real-time and under operational conditions.